达比加群-13C6

描述

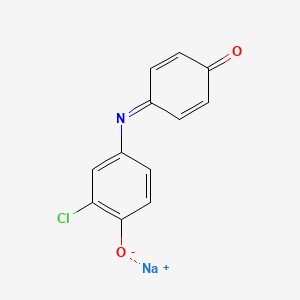

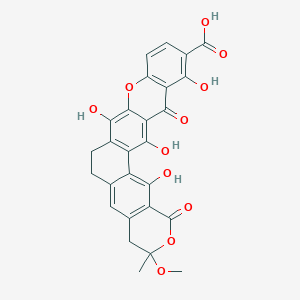

Dabigatran-13C6 is labelled Dabigatran which is a nonpeptide, direct thrombin inhibitor.

科学研究应用

制药参考标准

达比加群-13C6被用作制药分析测试中的高质量参考标准。 它确保用于确定药物特性的分析方法的准确性和一致性 .

抗凝血剂安全性研究

该化合物参与系统评价和荟萃分析,以评估达比加群作为抗凝血剂的安全性。 研究比较了出血和其他不良事件的风险与对照组,以建立安全特征 .

稳定同位素标记

在代谢组学领域,this compound用作稳定同位素标记化合物。 这允许在代谢途径中进行精确跟踪,并有助于理解药物的药代动力学和药效学 .

凝血酶抑制研究

作为一种有效的凝血酶抑制剂,this compound是研究与血栓形成相关的疾病的新治疗策略的关键。 其对凝血酶的选择性抑制对于开发抗血栓剂至关重要 .

类风湿性关节炎治疗研究

研究工作利用this compound来探索治疗类风湿性关节炎的新方法。 其有效性在关节炎诱发疾病模型中进行了检查,提供了对潜在治疗应用的见解 .

配体结合研究

This compound用于结构生物学研究配体-蛋白质相互作用。 它有助于阐明配体与其靶蛋白的结合机制,这对于药物设计至关重要 .

抗癌研究

This compound还在新的抗癌化合物的设计和合成中被探索。 其结构作为创建具有潜在抗癌活性的分子的骨架 .

作用机制

Target of Action

Dabigatran-13C6, also known as 3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid or DTXSID40678646, is a potent, competitive direct thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, Dabigatran-13C6 prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Mode of Action

Dabigatran-13C6 acts by binding to thrombin and blocking its thrombogenic activity . This inhibition is reversible and competitive, meaning that Dabigatran-13C6 competes with the natural substrate (fibrinogen) for the active site of thrombin . In addition to its direct effect on thrombin activity, Dabigatran-13C6 has also been shown to inhibit thrombin-induced platelet aggregation , another critical step in the coagulation pathway.

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran-13C6 is the coagulation cascade . By inhibiting thrombin, Dabigatran-13C6 prevents the formation of fibrin, a protein that forms a meshwork for blood clots. This action disrupts the coagulation cascade, reducing the risk of thrombus (blood clot) formation.

Pharmacokinetics

Dabigatran-13C6 is an oral anticoagulant . It is a prodrug that is hydrolyzed to the active form, Dabigatran, by intestinal and hepatic carboxylesterases . Factors such as age, high-density lipoprotein cholesterol (HDL-C), and creatinine clearance (CrCL) can influence the pharmacokinetics of Dabigatran-13C6 .

Result of Action

The primary result of Dabigatran-13C6 action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, Dabigatran-13C6 reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .

Action Environment

The action of Dabigatran-13C6 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, individual patient factors such as age, renal function, and the presence of certain genetic polymorphisms can also influence the efficacy and safety of Dabigatran-13C6 .

属性

IUPAC Name |

3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFWOBGCMAKL-WLDHFFRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678646 | |

| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210608-88-0 | |

| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Dabigatran-13C6 used as an internal standard in analyzing Dabigatran levels in biological samples?

A1: Utilizing stable isotope-labeled analogs like Dabigatran-13C6 as internal standards offers several advantages in bioanalytical methods. [] These include:

Q2: The research mentions using high-resolution mass spectrometry (HRMS) for analysis. How does this contribute to the identification of Dabigatran and its potential metabolites?

A2: The research by Lenz et al. [] utilizes HRMS operating in full-scan mode. This means the instrument records a wide range of m/z values, capturing data for both Dabigatran and any potential metabolites. [] This is particularly valuable because:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)

![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)